molecular formula C18H13F4N3OS2 B284320 N-(4-fluorobenzyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide

N-(4-fluorobenzyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide

Cat. No. B284320
M. Wt: 427.4 g/mol
InChI Key: XCXNKFSXIYHKCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluorobenzyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide, also known as compound X, is a novel chemical compound that has recently gained attention in the scientific community due to its potential applications in various research fields. Compound X is a sulfhydryl-containing drug that has been found to exhibit potent anticancer activity against a variety of cancer cell lines. In We will also list future directions for research on compound X.

Mechanism of Action

The mechanism of action of N-(4-fluorobenzyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide X is not fully understood. However, it has been found to induce apoptosis in cancer cells by activating the caspase cascade. It has also been found to inhibit the growth of cancer cells by disrupting the cell cycle and inducing cell cycle arrest.
Biochemical and Physiological Effects:
Compound X has been found to exhibit both biochemical and physiological effects. Biochemically, it has been found to inhibit the activity of enzymes involved in DNA replication and repair, leading to DNA damage and cell death. Physiologically, it has been found to induce cell cycle arrest and apoptosis in cancer cells, leading to tumor regression.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-fluorobenzyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide X in lab experiments is its potent anticancer activity against a variety of cancer cell lines. This makes it a promising candidate for further research in the field of cancer. However, one limitation of using N-(4-fluorobenzyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide X in lab experiments is its relatively low solubility in water, which can make it difficult to administer to cells in vitro.

Future Directions

There are many potential future directions for research on N-(4-fluorobenzyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide X. One area of research could be to further elucidate its mechanism of action, which is not fully understood. Another area of research could be to investigate its potential applications in the treatment of infectious diseases, given its antimicrobial activity. Additionally, research could be conducted to improve the solubility of N-(4-fluorobenzyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide X, which would make it easier to administer in lab experiments.

Synthesis Methods

The synthesis of N-(4-fluorobenzyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide X involves a series of chemical reactions that are carried out in a laboratory setting. The first step in the synthesis involves the reaction of 2-thiophenecarboxaldehyde with 2-aminopyrimidine in the presence of a base to form 4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinamine. This intermediate N-(4-fluorobenzyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide is then reacted with 2-chloro-N-(4-fluorobenzyl)acetamide in the presence of a base to form N-(4-fluorobenzyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide X.

Scientific Research Applications

Compound X has been found to exhibit potent anticancer activity against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition, it has also been found to exhibit antimicrobial activity against a variety of bacterial and fungal strains. These properties make it a promising candidate for further research in the fields of cancer and infectious diseases.

properties

Molecular Formula

C18H13F4N3OS2

Molecular Weight

427.4 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-[4-thiophen-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylacetamide

InChI

InChI=1S/C18H13F4N3OS2/c19-12-5-3-11(4-6-12)9-23-16(26)10-28-17-24-13(14-2-1-7-27-14)8-15(25-17)18(20,21)22/h1-8H,9-10H2,(H,23,26)

InChI Key

XCXNKFSXIYHKCU-UHFFFAOYSA-N

SMILES

C1=CSC(=C1)C2=CC(=NC(=N2)SCC(=O)NCC3=CC=C(C=C3)F)C(F)(F)F

Canonical SMILES

C1=CSC(=C1)C2=CC(=NC(=N2)SCC(=O)NCC3=CC=C(C=C3)F)C(F)(F)F

Origin of Product

United States

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